molecular formula C16H18Br2ClNO B1652838 N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide CAS No. 1609407-09-1

N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide

Cat. No.: B1652838
CAS No.: 1609407-09-1
M. Wt: 435.6
InChI Key: MOCVTBKJDCXZBT-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is a synthetic organic compound that belongs to the class of substituted phenethylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and 4-chlorophenylethylamine.

    Reaction: The benzyl chloride derivative reacts with the amine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.

    Medicine: Investigated for its potential therapeutic effects, such as acting on neurotransmitter systems.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide would depend on its specific interactions with molecular targets. It might act on:

    Receptors: Binding to specific receptors in the brain or other tissues.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Ion Channels: Modulating the activity of ion channels, affecting cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine: Lacks the bromine atom.

    N-(5-bromo-2-methoxybenzyl)-2-phenylethanamine: Lacks the chlorine atom on the phenyl ring.

Uniqueness

N-(5-bromo-2-methoxybenzyl)-2-(4-chlorophenyl)ethanamine hydrobromide is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-chlorophenyl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClNO.BrH/c1-20-16-7-4-14(17)10-13(16)11-19-9-8-12-2-5-15(18)6-3-12;/h2-7,10,19H,8-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCVTBKJDCXZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CC=C(C=C2)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-09-1
Record name Benzeneethanamine, N-[(5-bromo-2-methoxyphenyl)methyl]-4-chloro-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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